ドデシルグルコシド

概要

説明

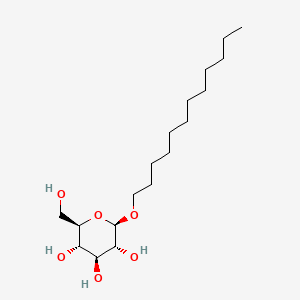

n-ドデシル-β-D-グルコピラノシドは、生化学および生物物理学研究で広く使用されている非イオン性界面活性剤です。これは、長鎖アルキルグリコピラノシドであり、ドデシル(12個の炭素)鎖がグルコース分子に結合していることを意味します。 この化合物は、膜タンパク質を可溶化しながらそのネイティブな状態を維持する能力で知られており、膜結合タンパク質を含む研究において非常に価値があります .

科学的研究の応用

n-Dodecyl-β-D-Glucopyranoside has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in the synthesis of nanoparticles and in micelle formation studies.

Biology: Essential for solubilizing membrane proteins for structural and functional studies.

Medicine: Employed in drug delivery systems to enhance the solubility and stability of hydrophobic drugs.

作用機序

n-ドデシル-β-D-グルコピラノシドがその効果を発揮する主要なメカニズムは、ミセルの形成です。これらのミセルは疎水性分子をカプセル化して、水溶液中での溶解性を高めることができます。 この化合物は、疎水性相互作用と水素結合相互作用を介して膜タンパク質と相互作用し、それらをネイティブなコンフォメーションで安定化します .

類似の化合物との比較

類似の化合物

オクチル-β-D-グルコピラノシド: アルキル鎖がより短い別の非イオン性界面活性剤。

デシル-β-D-グルコピラノシド: n-ドデシル-β-D-グルコピラノシドに似ていますが、炭素鎖が10個です。

n-ドデシル-β-D-マルトシド: グルコースの代わりにマルトース部分を有しています。

独自性

n-ドデシル-β-D-グルコピラノシドは、疎水性と親水性のバランスがとれており、膜タンパク質を可溶化して変性させることなく、非常に効果的です。 オクチルおよびデシル誘導体と比較して、より長いアルキル鎖により、より大きく疎水性の高いタンパク質の可溶化能力が向上します .

生化学分析

Biochemical Properties

Lauryl glucoside plays a significant role in biochemical reactions primarily as a surfactant. It interacts with various enzymes, proteins, and other biomolecules to enhance the solubility and stability of hydrophobic compounds. Lauryl glucoside is known to interact with enzymes such as lipases and proteases, facilitating the breakdown of fats and proteins. These interactions are typically non-covalent, involving hydrogen bonding and hydrophobic interactions .

Cellular Effects

Lauryl glucoside affects various types of cells and cellular processes. It is known to influence cell function by altering cell membrane permeability, which can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, lauryl glucoside can enhance the uptake of certain molecules by increasing membrane fluidity. It has also been observed to have minimal cytotoxic effects, making it suitable for use in formulations intended for sensitive skin .

Molecular Mechanism

The molecular mechanism of lauryl glucoside involves its ability to disrupt lipid bilayers, thereby increasing membrane permeability. This disruption is due to the insertion of the hydrophobic lauryl chain into the lipid bilayer, while the glucoside moiety interacts with the polar head groups of the lipids. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and context. Additionally, lauryl glucoside can modulate gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of lauryl glucoside can change over time. It is relatively stable under neutral pH conditions but can degrade under acidic or basic conditions. Over time, lauryl glucoside may hydrolyze, leading to a decrease in its surfactant properties. Long-term exposure to lauryl glucoside in in vitro studies has shown that it can maintain cell viability and function, although prolonged exposure may lead to mild irritation in some cell types .

Dosage Effects in Animal Models

The effects of lauryl glucoside vary with different dosages in animal models. At low doses, it is generally well-tolerated and does not cause significant adverse effects. At higher doses, lauryl glucoside can cause irritation and toxicity, particularly in the gastrointestinal tract when administered orally. Threshold effects have been observed, where doses above a certain level lead to a rapid increase in adverse effects .

Metabolic Pathways

Lauryl glucoside is involved in metabolic pathways related to its breakdown and utilization. It is metabolized by glycosidases, which cleave the glucoside bond, releasing glucose and lauryl alcohol. These metabolites can then enter standard metabolic pathways, such as glycolysis for glucose and fatty acid oxidation for lauryl alcohol. The interaction with glycosidases is crucial for its biodegradability and minimal environmental impact .

Transport and Distribution

Within cells and tissues, lauryl glucoside is transported and distributed via passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. Lauryl glucoside tends to accumulate in lipid-rich areas due to its hydrophobic nature, which can influence its localization and effectiveness as a surfactant .

Subcellular Localization

Lauryl glucoside is primarily localized in the cell membrane due to its amphiphilic nature. It can also be found in other membrane-bound organelles, such as the endoplasmic reticulum and Golgi apparatus, where it may influence membrane dynamics and protein processing. The subcellular localization of lauryl glucoside is directed by its hydrophobic lauryl chain and hydrophilic glucoside moiety, which target it to specific membrane environments .

準備方法

合成経路および反応条件

n-ドデシル-β-D-グルコピラノシドの合成は、通常、ドデカノールとグルコースの反応を含みます。このプロセスは、酸または酵素によって触媒されてグリコシド結合の形成を促進できます。反応条件には、多くの場合以下が含まれます。

温度: 60〜80°Cの中温。

触媒: 硫酸などの酸性触媒または酵素触媒。

溶媒: 反応物を溶解するためのメタノールやエタノールなどの有機溶媒。

工業生産方法

工業的な設定では、n-ドデシル-β-D-グルコピラノシドの生産は、一貫した品質と収量を確保するために、連続フロー反応器を使用してスケールアップされます。このプロセスには、以下が含まれます。

原料: 高純度のドデカノールとグルコース。

触媒作用: 反応を効率的に触媒するための固定化酵素の使用。

化学反応の分析

反応の種類

n-ドデシル-β-D-グルコピラノシドは、以下を含むさまざまな化学反応を起こします。

酸化: 対応するアルデヒドまたはカルボン酸を形成するために酸化することができます。

還元: 還元反応は、それを元のアルコール型に戻すことができます。

置換: グルコース部分のヒドロキシル基は、置換反応に関与することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が使用されます。

置換: 塩化アシルまたはハロゲン化アルキルなどの試薬を、塩基性条件下で使用することができます。

生成される主な生成物

酸化: ドデカン酸またはドデカナール。

還元: ドデカノール。

科学研究への応用

n-ドデシル-β-D-グルコピラノシドは、科学研究で幅広い用途があります。

化学: ナノ粒子の合成やミセル形成研究における界面活性剤として使用されます。

生物学: 構造および機能研究のための膜タンパク質を可溶化するために不可欠です。

医学: 疎水性薬物の溶解性と安定性を高めるための薬物送達システムで使用されます。

類似化合物との比較

Similar Compounds

Octyl-β-D-Glucopyranoside: Another non-ionic surfactant with a shorter alkyl chain.

Decyl-β-D-Glucopyranoside: Similar to n-Dodecyl-β-D-Glucopyranoside but with a ten-carbon chain.

n-Dodecyl-β-D-Maltoside: Contains a maltose moiety instead of glucose.

Uniqueness

n-Dodecyl-β-D-Glucopyranoside is unique due to its balance between hydrophobic and hydrophilic properties, making it highly effective in solubilizing membrane proteins without denaturing them. Its longer alkyl chain compared to octyl and decyl derivatives provides better solubilization capabilities for larger and more hydrophobic proteins .

特性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-dodecoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O6/c1-2-3-4-5-6-7-8-9-10-11-12-23-18-17(22)16(21)15(20)14(13-19)24-18/h14-22H,2-13H2,1H3/t14-,15-,16+,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYIDGJJWBIBVIA-UYTYNIKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40891954 | |

| Record name | Dodecyl glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59122-55-3 | |

| Record name | Dodecyl β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59122-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecyl glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059122553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecyl glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyl β-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.995 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURYL GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76LN7P7UCU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrido[2,3-g]quinoline](/img/structure/B1214354.png)

![10-[2-(Dimethylamino)propyl]acridin-9(10h)-one](/img/structure/B1214355.png)

![(3S,10S,13R,14R,17R)-17-[(2R,4S)-4-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1214356.png)

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B1214361.png)

![(2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxy-2-(3-iodopyridin-1-ium-1-yl)oxolan-3-olate](/img/structure/B1214362.png)

![[(2R,3S,4R,5R)-5-(4-amino-5-methoxy-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1214369.png)